1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane is a complex organic compound that features a piperazine ring attached to a phenyl group, which is further connected to an azepane ring via a sulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane typically involves the reaction of 4-(piperazin-1-yl)phenyl sulfone with azepane under controlled conditions. The reaction is often carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: DBU or other strong bases in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interact with acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission .
Comparison with Similar Compounds
Similar Compounds
4-(Piperazin-1-yl)phenol: Similar structure but lacks the azepane ring.
1-[(4-phenyl-1-piperazinyl)sulfonyl]azepane: Similar but with a different substitution pattern on the piperazine ring.
Uniqueness
1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H25N3O2S |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-(4-piperazin-1-ylphenyl)sulfonylazepane |
InChI |
InChI=1S/C16H25N3O2S/c20-22(21,19-11-3-1-2-4-12-19)16-7-5-15(6-8-16)18-13-9-17-10-14-18/h5-8,17H,1-4,9-14H2 |
InChI Key |
JWAKCVFAHYXBMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.